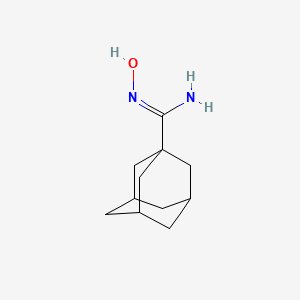

N'-hydroxyadamantane-1-carboximidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

53658-91-6 |

|---|---|

Molecular Formula |

C11H18N2O |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

N'-hydroxyadamantane-1-carboximidamide |

InChI |

InChI=1S/C11H18N2O/c12-10(13-14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9,14H,1-6H2,(H2,12,13) |

InChI Key |

ISVFJWIOFPUALW-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=NO)N |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)/C(=N\O)/N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=NO)N |

solubility |

not available |

Origin of Product |

United States |

Significance of Adamantane Derivatives in Medicinal Chemistry Research

The adamantane (B196018) moiety, a rigid and lipophilic tricyclic hydrocarbon, has been a cornerstone in medicinal chemistry for decades. nih.govresearchgate.net Its unique cage-like structure imparts several desirable properties to drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov The incorporation of an adamantane group can enhance the lipophilicity of a molecule, which may improve its ability to cross biological membranes. acs.orgnih.gov Furthermore, the steric bulk and metabolic stability of the adamantane cage can protect the parent molecule from rapid degradation, prolonging its therapeutic effect. researchgate.net

The first notable application of an adamantane derivative in medicine was the antiviral drug amantadine, approved for the treatment of Influenza A. acs.orgnih.gov This discovery spurred further research, leading to the development of other successful drugs incorporating the adamantane scaffold, such as rimantadine (B1662185) (antiviral) and memantine (B1676192) (for Alzheimer's disease). researchgate.net More recently, adamantane-containing compounds like vildagliptin (B1682220) and saxagliptin (B632) have emerged as effective treatments for type 2 diabetes. researchgate.netacs.org The versatility of the adamantane scaffold continues to make it a valuable tool for medicinal chemists in the design of new therapeutic agents for a wide range of diseases, including cancer, bacterial infections, and neurological disorders. ontosight.aimdpi.com

Table 1: Examples of Adamantane-Containing Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application |

|---|---|

| Amantadine | Antiviral (Influenza A), Antiparkinsonian researchgate.netontosight.ai |

| Rimantadine | Antiviral (Influenza A) researchgate.netnih.gov |

| Memantine | Alzheimer's disease researchgate.net |

| Vildagliptin | Type 2 Diabetes researchgate.netacs.org |

| Saxagliptin | Type 2 Diabetes researchgate.netacs.org |

| Tromantadine | Antiviral (Herpes Simplex Virus) researchgate.netnih.gov |

Role of Carboximidamide Scaffolds in Biological Systems and Drug Design

The carboximidamide group, and the related carboxamide moiety, are considered "privileged scaffolds" in drug design. researchgate.netmdpi.com This designation stems from their frequent appearance in a large number of FDA-approved drugs and their ability to interact with a wide variety of biological targets through hydrogen bonding and other non-covalent interactions. mdpi.comresearchgate.net The carboxamide linkage, in particular, offers a degree of molecular flexibility and opportunities for hydrogen bonding that can enhance target affinity and improve pharmacokinetic properties. mdpi.com

Carboximidamide and its derivatives have been explored for their potential in developing anti-infective and anti-cancer drugs. researchgate.netnih.gov For instance, indole-2-carboxamides have been investigated as potential anticancer agents due to their ability to modulate critical signaling pathways involved in tumor progression. mdpi.com The structural versatility of the carboximidamide scaffold allows for the design of compounds that can target a diverse range of enzymes and receptors, making it a valuable component in the medicinal chemist's toolbox. nih.gov

Historical Development and Current Research Landscape of Hydroxyamidine Containing Compounds

The hydroxyamidine functional group has gained significant attention in recent years as a key pharmacophore in the design of enzyme inhibitors. A notable area of research has been the development of hydroxyamidine derivatives as potent and selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). acs.orgnih.gov IDO1 is an enzyme that plays a crucial role in tumor immune escape, making it an attractive target for cancer immunotherapy. nih.govnih.gov

The discovery of epacadostat, a hydroxyamidine-containing IDO1 inhibitor, spurred significant interest in this class of compounds. nih.gov Although epacadostat's clinical development faced challenges, the research it generated has led to a deeper understanding of the structure-activity relationships of hydroxyamidine derivatives. nih.gov Current research focuses on designing novel hydroxyamidine-based IDO1 inhibitors with improved pharmacokinetic properties and reduced potential for metabolic liabilities such as glucuronidation. acs.orgresearchgate.net Structure-based drug design approaches are being employed to optimize the interactions of these compounds with the IDO1 active site. acs.orgacs.org

Table 2: Research Focus on Hydroxyamidine Derivatives

| Research Area | Key Findings and Objectives |

|---|---|

| Enzyme Inhibition | Development of potent and selective inhibitors of enzymes like IDO1. acs.orgnih.gov |

| Cancer Immunotherapy | Targeting IDO1 to overcome tumor immune escape. nih.govnih.gov |

| Structure-Activity Relationship (SAR) Studies | Optimization of the hydroxyamidine scaffold to improve efficacy and pharmacokinetic profiles. acs.org |

| Pharmacokinetic Optimization | Designing compounds with improved bioavailability and metabolic stability. acs.orgresearchgate.net |

Unaddressed Research Questions and Future Prospects for N Hydroxyadamantane 1 Carboximidamide

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals a practical pathway for its synthesis. The primary disconnection simplifies the target molecule into more readily available precursors.

The N'-hydroxycarboximidamide moiety is typically synthesized through the reaction of a nitrile with hydroxylamine. Therefore, the first logical disconnection is at the C-N single bond and the N-O bond of the amidoxime group, leading back to adamantane-1-carbonitrile and hydroxylamine.

Adamantane-1-carbonitrile can be prepared from adamantane-1-carboxamide via a dehydration reaction. The amide itself is accessible from an activated form of adamantane-1-carboxylic acid, such as its acyl chloride, upon reaction with ammonia. This establishes adamantane-1-carboxylic acid as a crucial precursor for the entire synthesis. The synthesis of this key carboxylic acid is a well-documented process, often starting from adamantane itself or a 1-substituted derivative. This multi-step retrosynthetic pathway provides a clear and feasible route to the target compound, leveraging established chemical transformations.

Synthesis of the Adamantane-1-carboxylic Acid Precursor

The synthesis of adamantane-1-carboxylic acid is the foundational step in preparing this compound. The unique structure of adamantane, with its four equivalent tertiary bridgehead carbons, makes it an ideal substrate for specific carboxylation reactions.

The Koch-Haaf reaction is a powerful method for the synthesis of tertiary carboxylic acids from substrates like alkenes, alcohols, or saturated hydrocarbons that can form a stable tertiary carbocation. wikipedia.org Adamantane is particularly well-suited for this reaction. The process is a strongly acid-catalyzed carbonylation that typically utilizes carbon monoxide, although formic acid can be used as a convenient in-situ source of CO. wikipedia.org This variation is often referred to as the Koch-Haaf reaction. wikipedia.org

The mechanism involves the generation of the 1-adamantyl cation in a strong acid medium, such as concentrated sulfuric acid. wikipedia.orgresearchgate.net This carbocation is then attacked by carbon monoxide, forming a stable acylium ion. Subsequent hydrolysis of the acylium ion yields the final product, 1-adamantanecarboxylic acid. wikipedia.org The reaction can be performed using adamantane itself, or derivatives such as 1-bromoadamantane. orgsyn.orggoogle.com

A common procedure involves treating adamantane with formic acid and t-butyl alcohol in 96% sulfuric acid, often using carbon tetrachloride as a solvent. orgsyn.org The t-butyl alcohol helps to generate the initial carbocation, facilitating the reaction. This method provides a general route for carboxylating saturated hydrocarbons that possess a tertiary hydrogen. orgsyn.org

Table 1: Examples of Koch-Haaf Reaction Conditions for Adamantane-1-carboxylic Acid Synthesis

| Starting Material | Reagents | Solvent | Temperature | Yield |

| Adamantane | 96% H₂SO₄, 98% HCOOH, t-butyl alcohol | Carbon Tetrachloride | 17–25°C | 67–72% orgsyn.org |

| 1-Adamantanol | 96% H₂SO₄, HCOOH | Not specified | Not specified | High researchgate.netorgsyn.org |

| 1-Bromoadamantane | 96% H₂SO₄, HCOOH | Not specified | Not specified | High orgsyn.org |

| 1-Nitroxyadamantane | 93.0-96.0% H₂SO₄, HCOOH, Urea | None | 18-20°C | 90-99% google.com |

An alternative and efficient route to adamantane-1-carboxylic acid utilizes 1-hydroxyadamantane (also known as 1-adamantanol) as the starting material. researchgate.netorgsyn.org This method also falls under the umbrella of the Koch-Haaf reaction. researchgate.netgoogle.com

In the presence of a strong acid like concentrated sulfuric acid, the hydroxyl group of 1-adamantanol is protonated. This is followed by the elimination of a water molecule to generate the same stable 1-adamantyl cation that is formed in the direct carboxylation of adamantane. wikipedia.org From this common intermediate, the reaction proceeds as previously described: the carbocation reacts with carbon monoxide (or formic acid), and the resulting acylium ion is hydrolyzed to afford adamantane-1-carboxylic acid. wikipedia.org The use of 1-adamantanol is an effective starting point for the carboxylation, with various protocols demonstrating high yields. researchgate.netorgsyn.org

Formation of the Carboximidamide Moiety

With adamantane-1-carboxylic acid in hand, the subsequent steps focus on constructing the N'-hydroxycarboximidamide functional group. This is typically achieved through a sequence involving amide formation, dehydration to a nitrile, and finally, reaction with hydroxylamine.

The most prevalent and reliable strategy for synthesizing N'-hydroxycarboximidamides (amidoximes) involves the addition of hydroxylamine to a nitrile precursor. This necessitates the conversion of adamantane-1-carboxylic acid into adamantane-1-carbonitrile.

Amide Formation : Adamantane-1-carboxylic acid is first converted to its corresponding primary amide, 1-adamantanecarboxamide. This is typically achieved by activating the carboxylic acid and then reacting it with ammonia (see section 2.3.2).

Nitrile Synthesis : The resulting 1-adamantanecarboxamide is subjected to a dehydration reaction to yield adamantane-1-carbonitrile. This transformation can be accomplished using a variety of standard dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).

Amidoxime Formation : In the final step, adamantane-1-carbonitrile is treated with hydroxylamine (NH₂OH). The reaction is often carried out in an alcohol solvent, such as ethanol. Since hydroxylamine is commonly supplied as a hydrochloride salt, a base (e.g., sodium carbonate, potassium carbonate, or an organic base like triethylamine) is typically added to liberate the free hydroxylamine for the reaction.

This stepwise approach provides a controlled and efficient route to the desired this compound.

Table 2: General Synthetic Pathway to this compound

| Step | Transformation | Starting Material | Product | Typical Reagents |

| 1 | Carboxylation | Adamantane or 1-Hydroxyadamantane | Adamantane-1-carboxylic Acid | H₂SO₄, HCOOH orgsyn.org |

| 2 | Amidation | Adamantane-1-carboxylic Acid | 1-Adamantanecarboxamide | 1. SOCl₂ 2. NH₃ researchgate.net |

| 3 | Dehydration | 1-Adamantanecarboxamide | Adamantane-1-carbonitrile | P₂O₅, SOCl₂, or other dehydrating agents |

| 4 | Amidoxime Formation | Adamantane-1-carbonitrile | This compound | NH₂OH·HCl, Base (e.g., Na₂CO₃), Ethanol |

Coupling Reactions for Adamantane-1-carboxylic Acid Derivatization

The conversion of adamantane-1-carboxylic acid to its amide is a critical step that requires the activation of the carboxyl group. Several reliable methods are available for this transformation.

One of the most common approaches is the conversion of the carboxylic acid to a highly reactive adamantane-1-carbonyl chloride. researchgate.net This is readily achieved by treating adamantane-1-carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. acs.org The resulting acyl chloride reacts rapidly and efficiently with ammonia or an ammonia solution to produce 1-adamantanecarboxamide in high yield.

Alternatively, direct coupling methods can be employed. These methods use specific reagents to activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine. These coupling agents are widely used in peptide synthesis but are equally effective for general amide bond formation. They work by converting the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Table 3: Common Classes of Coupling Reagents for Amide Bond Formation

| Reagent Class | Example (Abbreviation) | General Mechanism | Common Byproducts |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Forms an O-acylisourea active intermediate. | Dicyclohexylurea (DCU) |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Forms an active ester or anhydride. | Tripyrrolidinophosphine oxide |

| Aminium/Uronium Salts | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) | Forms a highly reactive O-acylisourea-type intermediate. | 1-Hydroxy-7-azabenzotriazole (HOAt), Tetramethylurea |

These methods provide versatile and efficient options for the synthesis of the 1-adamantanecarboxamide intermediate, paving the way for the subsequent formation of the target this compound.

Introduction of the N'-hydroxy functionality

The incorporation of the N'-hydroxy group onto the adamantane-1-carboximidamide scaffold is a pivotal step in the synthesis. This is typically achieved through reactions involving hydroxylamine or through more selective N-hydroxylation techniques.

Hydroxylamine-Mediated Reactions

The most common method for the synthesis of N'-hydroxy-carboximidamides (amidoximes) is the reaction of a nitrile with hydroxylamine. researchgate.net In the context of this compound, this would involve the treatment of adamantane-1-carbonitrile with hydroxylamine or its salts, such as hydroxylamine hydrochloride. researchgate.netchemicalbook.com

The reaction generally proceeds by the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. The use of hydroxylamine hydrochloride often requires the presence of a base to liberate the free hydroxylamine. Common bases and solvent systems include sodium carbonate in aqueous ethanol or triethylamine in various organic solvents. The reaction conditions, such as temperature and reaction time, can be optimized to improve the yield of the desired amidoxime.

A general representation of this reaction is depicted below:

Table 1: General Conditions for Hydroxylamine-Mediated Amidoxime Synthesis

| Parameter | Typical Conditions |

| Hydroxylamine Source | Hydroxylamine hydrochloride, Aqueous hydroxylamine |

| Base | Sodium carbonate, Sodium bicarbonate, Triethylamine |

| Solvent | Ethanol, Methanol, Water, or mixtures thereof |

| Temperature | Room temperature to reflux |

| Reaction Time | Several hours to days |

While this method is widely applicable, the synthesis of this compound may present challenges due to the steric bulk of the adamantane group, potentially requiring more forcing reaction conditions.

Selective N-hydroxylation Techniques

Direct N-hydroxylation of a pre-formed adamantane-1-carboximidamide offers an alternative route to introduce the N'-hydroxy functionality. While less common for amidoxime synthesis, selective N-oxidation methods are known in organic synthesis. These can involve oxidizing agents that are capable of selectively hydroxylating nitrogen atoms.

One potential approach could involve the use of enzymes. For instance, cytochrome P450 enzymes have been shown to catalyze the N-hydroxylation of amidines to their corresponding amidoximes. nih.gov Specifically, microsomal N-hydroxylation of benzamidine to benzamidoxime has been reported, highlighting the potential for enzymatic routes. nih.gov The involvement of P450 in the N-hydroxylation of an N-alkylated benzamidine has also been demonstrated. nih.gov While not yet reported for adamantane-1-carboximidamide, this approach could offer a high degree of selectivity under mild conditions.

Stereoselective and Chemoselective Synthetic Approaches

The adamantane core of this compound is achiral. However, stereoselectivity becomes a crucial consideration when introducing chiral centers, either on the adamantane scaffold itself or on substituents attached to the amidoxime functionality.

Stereoselective synthesis of adamantane derivatives has been achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis. rsc.orgresearchgate.net For example, enantiomerically pure 1,2-disubstituted adamantane derivatives have been synthesized by constructing the tricyclic framework from chiral precursors. mdpi.com Such strategies could be adapted to prepare chiral analogs of this compound.

Chemoselectivity is important when other reactive functional groups are present in the starting materials. For instance, if the adamantane core is substituted with other functional groups, the reaction conditions for the formation of the N'-hydroxycarboximidamide moiety must be chosen to avoid unwanted side reactions. The choice of reagents and protecting group strategies are key to achieving high chemoselectivity.

Development of Robust and Scalable Synthetic Pathways for Research Applications

For the practical application of this compound in research and development, robust and scalable synthetic pathways are essential. A scalable synthesis should utilize readily available and cost-effective starting materials, employ safe and environmentally friendly reagents and solvents, and involve purification methods that are amenable to large-scale production, such as crystallization. acs.orgfigshare.com

The synthesis of adamantane-1-carboxylic acid, a potential precursor to the nitrile, has been reported on a large scale. google.comorgsyn.orggoogle.com The conversion of the carboxylic acid to the corresponding amide and subsequent dehydration to the nitrile are common industrial processes. bas.bg Similarly, the reaction of nitriles with hydroxylamine is a well-established industrial reaction. chemicalbook.com

Continuous flow chemistry is an emerging technology that can offer advantages in terms of scalability, safety, and process control for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.gov The development of a continuous flow process for the synthesis of this compound could be a viable strategy for its large-scale production.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for exploring its potential as a pharmacophore in drug discovery. mdpi.compensoft.netnih.gov This often involves modifications to the adamantane core.

Structural Modifications of the Adamantane Core

The rigid and lipophilic nature of the adamantane scaffold makes it an attractive moiety in drug design. researchgate.net Structural modifications of the adamantane core can be used to fine-tune the physicochemical and pharmacological properties of the molecule.

Common modifications include the introduction of substituents at the bridgehead positions (1, 3, 5, and 7) or at the methylene bridge positions (2, 4, 6, 8, 9, and 10). For example, hydroxylation of the adamantane core can introduce polarity and potential hydrogen bonding interactions. google.comprepchem.com The synthesis of 3-hydroxyadamantane-1-carboxylic acid is a known transformation that could be used to prepare hydroxylated analogs of this compound. google.comprepchem.com

Furthermore, the synthesis of adamantane derivatives with multiple functional groups allows for the creation of more complex analogs. mdpi.comarkat-usa.org These modifications can influence the molecule's solubility, metabolic stability, and interaction with biological targets.

Diversification at the Carboximidamide Functionality

The carboximidamide group of this compound offers multiple sites for chemical modification, including the nitrogen and oxygen atoms. These sites allow for a range of derivatization strategies, leading to the formation of esters, ethers, and various heterocyclic compounds.

O-Acylation Reactions

The hydroxyl group of the amidoxime is readily acylated using various acylating agents, such as acyl chlorides and acid anhydrides, to furnish O-acyl amidoxime derivatives. This reaction is a crucial step in the synthesis of 1,2,4-oxadiazoles. For instance, the reaction of this compound with an acyl chloride in the presence of a base like pyridine leads to the formation of the corresponding O-acyl derivative. This intermediate can then undergo thermal or base-catalyzed cyclodehydration to yield a 3,5-disubstituted-1,2,4-oxadiazole, where the 3-position is occupied by the adamantyl group.

A common protocol involves the reaction of an amidoxime with an acid anhydride. For example, treatment of this compound with acetic anhydride can yield the O-acetylated intermediate, which upon heating, cyclizes to form 3-(adamantan-1-yl)-5-methyl-1,2,4-oxadiazole. The use of different anhydrides allows for the introduction of various substituents at the 5-position of the oxadiazole ring.

| Acylating Agent | Reaction Conditions | Product |

|---|---|---|

| Acetyl Chloride | Pyridine, Room Temperature | O-acetyl-N'-hydroxyadamantane-1-carboximidamide |

| Acetic Anhydride | Reflux | 3-(Adamantan-1-yl)-5-methyl-1,2,4-oxadiazole |

| Benzoyl Chloride | Pyridine, Room Temperature | O-benzoyl-N'-hydroxyadamantane-1-carboximidamide |

O-Alkylation Reactions

The hydroxyl group of this compound can also be alkylated to form O-alkyl derivatives. This is typically achieved by treating the amidoxime with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, favoring either N- or O-alkylation. However, for amidoximes, O-alkylation is a common pathway. These O-alkylated derivatives are stable compounds and can serve as intermediates for further synthetic transformations.

For example, the reaction of this compound with an alkyl bromide in the presence of a non-nucleophilic base can lead to the corresponding N'-(alkoxy)adamantane-1-carboximidamide. The reaction conditions, such as temperature and the nature of the alkyl halide, can be optimized to maximize the yield of the desired O-alkylated product.

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl Iodide | Sodium Hydride | Tetrahydrofuran (THF) | N'-(methoxy)adamantane-1-carboximidamide |

| Ethyl Bromide | Potassium Carbonate | Dimethylformamide (DMF) | N'-(ethoxy)adamantane-1-carboximidamide |

| Benzyl Bromide | Sodium Ethoxide | Ethanol | N'-(benzyloxy)adamantane-1-carboximidamide |

Cyclization to Heterocycles

One of the most significant applications of this compound in synthetic chemistry is its use as a precursor for the construction of various five-membered heterocycles, most notably 1,2,4-oxadiazoles.

Synthesis of 1,2,4-Oxadiazoles:

As mentioned, the reaction of this compound with acylating agents followed by cyclization is a primary route to 3-adamantyl-substituted 1,2,4-oxadiazoles. A variety of reagents can be employed for the cyclization step, including dehydrating agents.

Furthermore, one-pot procedures have been developed for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids or their esters. These methods often utilize activating agents for the carboxylic acid, such as carbodiimides, or are performed in superbasic media like NaOH/DMSO at room temperature. nih.gov

Another efficient method involves the reaction of amidoximes with orthoesters. For instance, reacting this compound with a trialkyl orthoester can lead to the formation of a 5-substituted-1,2,4-oxadiazole. This reaction proceeds through the formation of an intermediate that subsequently cyclizes with the elimination of alcohol molecules.

The synthesis of compounds like 3-((3r,5r,7r)-Adamantan-1-yl)-5-(3-methylphenethyl)-1,2,4-oxadiazole highlights the successful application of these synthetic strategies. pharmaffiliates.com

| Reagent | Reaction Conditions | Heterocyclic Product |

|---|---|---|

| Carboxylic Acid/Activating Agent | e.g., DCC, EDC | 3-(Adamantan-1-yl)-5-substituted-1,2,4-oxadiazole |

| Carboxylic Acid Ester | NaOH/DMSO | 3-(Adamantan-1-yl)-5-substituted-1,2,4-oxadiazole |

| Triethyl Orthoformate | Acid Catalyst, Heat | 3-(Adamantan-1-yl)-1,2,4-oxadiazole |

| Triethyl Orthoacetate | Acid Catalyst, Heat | 3-(Adamantan-1-yl)-5-methyl-1,2,4-oxadiazole |

These derivatization strategies underscore the synthetic utility of this compound as a building block for creating a diverse library of adamantane-containing compounds with varied electronic and steric properties, which is of significant interest for the development of new chemical entities.

Identification and Validation of Specific Biological Targets (e.g., Enzymes, Receptors)

There is no available scientific literature that identifies or validates specific biological targets for this compound. While adamantane derivatives have been investigated for a range of biological activities, including antiviral and anticancer properties, and are known to interact with various biological targets, no studies have been published that specifically link this compound to any particular enzyme or receptor. ontosight.ainih.govnih.govfarmaciajournal.com Similarly, compounds containing the N'-hydroxy-carboximidamide functional group, such as N'-hydroxyindazolecarboximidamides, have been identified as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), but this cannot be directly extrapolated to the adamantane-containing counterpart without experimental evidence. nih.govnih.govresearchgate.netresearchgate.netplos.org

Enzyme Inhibition Kinetics of this compound

Due to the absence of studies on the interaction of this compound with any specific enzyme, there is no data available concerning its enzyme inhibition kinetics. The following subsections, which detail the various aspects of enzyme inhibition analysis, remain speculative for this particular compound.

Determination of Inhibition Type (Competitive, Non-Competitive, Uncompetitive, Mixed)

Without an identified enzyme target and experimental data, the type of inhibition that this compound may exert is unknown. The mode of inhibition, whether it be competitive, non-competitive, uncompetitive, or mixed, is a critical aspect of an inhibitor's mechanism of action and can only be determined through kinetic assays. nih.govpressbooks.pubembrapa.brkhanacademy.org

Calculation of Dissociation Constants (Ki) and Inhibition Constants (IC50)

The dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify the potency of an inhibitor. ncifcrf.govresearchgate.netnih.govwikipedia.org However, without experimental data from enzymatic assays, these values for this compound cannot be provided.

Analysis of Michaelis-Menten Kinetics in the Presence of Inhibitors

The Michaelis-Menten model provides a framework for understanding enzyme kinetics. researchgate.netwashington.eduwikipedia.orgresearchgate.netteachmephysiology.com An analysis of how this compound affects the Michaelis constant (Km) and maximum velocity (Vmax) of a target enzyme would be necessary to understand its kinetic behavior. As no target has been identified, such an analysis is not possible.

Irreversible Enzyme Inhibition Mechanisms

The potential for this compound to act as an irreversible inhibitor, which would involve the formation of a stable, often covalent, bond with the target enzyme, has not been investigated.

Allosteric Modulation by this compound

Allosteric modulation, where an inhibitor binds to a site on the enzyme distinct from the active site to alter its activity, is a possible mechanism of action. nih.govnih.govnih.gov However, there is no evidence to suggest that this compound functions as an allosteric modulator for any enzyme.

Receptor Binding Assays and Affinity Determination

Receptor binding assays are crucial in vitro tools used to determine the affinity of a ligand for a specific receptor. These assays typically involve incubating a radiolabeled ligand with a source of the receptor, such as cell membranes, and then measuring the amount of bound ligand. The data from these experiments allow for the calculation of key parameters like the equilibrium dissociation constant (Kd) and the maximal number of binding sites (Bmax), which quantify the ligand's binding affinity.

Future research involving competitive binding assays with this compound against known ligands for various receptors would be necessary to elucidate its specific receptor binding profile and determine its binding affinity.

Molecular Recognition Studies (e.g., Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Forces)

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For a drug molecule to exert its effect, it must recognize and bind to its biological target. The adamantane moiety, along with the hydroxycarboximidamide group of this compound, can participate in several types of non-covalent interactions.

Hydrogen Bonding: The N'-hydroxy and imidamide groups of the compound are capable of acting as both hydrogen bond donors and acceptors. These interactions are critical for the specificity of ligand-receptor binding. In computational studies of other adamantane derivatives, hydrogen bonds have been observed to form between the functional groups on the adamantane scaffold and key amino acid residues in the active sites of enzymes. mdpi.com For example, in a study of adamantane-linked 1,2,4-triazole (B32235) derivatives, strong hydrogen bond interactions were identified with Ser170 and Tyr183 residues in the 11β-HSD1 active site. mdpi.com

Hydrophobic Interactions: The adamantane cage is highly lipophilic and is known to engage in significant hydrophobic interactions. nih.gov This type of interaction is a major driving force for the binding of many drugs to their protein targets. The hydrophobic effect involves the energetically favorable association of nonpolar surfaces in an aqueous environment. acs.org Molecular docking studies of various adamantane-containing compounds consistently show the adamantane moiety situated within hydrophobic pockets of the receptor's binding site. mdpi.com

Electrostatic Forces: Electrostatic interactions, including ion-ion, ion-dipole, and dipole-dipole interactions, also play a role in molecular recognition. The distribution of electron density in the this compound molecule will influence its electrostatic interactions with a biological target.

In silico molecular docking studies on related adamantane derivatives have provided insights into their binding affinities and interaction patterns. The table below summarizes the binding affinity scores of some adamantane-linked compounds with their respective protein targets, as determined by molecular docking. It is important to note that these are predicted values for related compounds and not experimental values for this compound.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Adamantane-linked 1,2,4-triazole derivatives | 11β-HSD1 | -7.50 to -8.92 | Ser170, Tyr183 |

| Adamantane-linked hydrazine-1-carbothioamide | Urease | Not specified | Not specified |

This table presents data from computational studies on adamantane derivatives and is intended to be illustrative of the potential interactions of this compound.

Cellular Mechanism of Action Studies (In Vitro Investigations of Cellular Pathways)

Investigating the cellular mechanism of action involves determining how a compound affects cellular processes and signaling pathways. This is often achieved through a variety of in vitro cellular assays. While specific studies on the cellular effects of this compound are not available, the broader class of adamantane derivatives has been evaluated for various biological activities.

Adamantane-containing compounds have been reported to exhibit a range of biological effects, including antiviral, antimicrobial, and anticancer activities. mdpi.commdpi.com For instance, some adamantane derivatives have shown cytotoxic effects against various cancer cell lines. mdpi.com The mechanism behind these activities can be diverse. For example, the antiviral activity of amantadine, a well-known adamantane derivative, is attributed to the blockage of the M2 proton channel of the influenza A virus. mdpi.com

Studies on other adamantane derivatives have suggested potential roles in modulating neuroinflammation and neural plasticity. nih.gov Some compounds incorporating an adamantane moiety have been shown to have neurogenic and neuroplastic properties in animal models. nih.gov

To determine the cellular mechanism of action of this compound, a series of in vitro studies would be required. These could include:

Cytotoxicity assays: To assess the compound's effect on cell viability across a panel of cell lines.

Gene expression analysis: To identify changes in gene expression patterns in response to treatment with the compound, which can provide clues about the affected cellular pathways.

Enzyme inhibition assays: To determine if the compound inhibits the activity of specific enzymes.

Reporter gene assays: To investigate the compound's effect on specific signaling pathways.

The table below summarizes some of the observed in vitro biological activities of various adamantane derivatives.

| Adamantane Derivative Class | Cell Line(s) | Observed Biological Activity |

| Adamantane-linked isothiourea derivatives | Various human cancer cell lines | Anti-proliferative activity |

| Adamantane-derived thiosemicarbazones | Hep3B, Hela, A549, MCF-7 | Cytotoxicity |

| Amino acid analogues of rimantadine (B1662185) | Influenza A (H3N2) infected cells | Antiviral activity |

This table provides examples of the biological activities of different adamantane derivatives and does not represent data for this compound.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing critical information about binding energetics and modes. nih.govnih.gov

Molecular docking simulations are employed to predict how N'-hydroxyadamantane-1-carboximidamide fits into the active site of a biological target. The adamantane (B196018) moiety, due to its size and hydrophobicity, often plays a dominant role in these interactions, anchoring the ligand within hydrophobic pockets of the receptor. nih.govnih.gov The carboximidamide group can participate in more specific hydrophilic interactions. nih.gov

The primary output of a docking simulation is a set of possible binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding. These predicted affinities, while estimations, are valuable for comparing different ligands and prioritizing compounds for experimental testing. nih.gov For instance, docking studies on adamantane derivatives with cholinesterase enzymes have shown that these compounds tend to exhibit stronger interactions with butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), partly due to the larger active site of BChE which can better accommodate the bulky adamantyl group. nih.govnih.gov

Table 1: Example of Predicted Binding Affinities and Interactions for this compound with a Hypothetical Receptor.

| Parameter | Value/Description |

| Target Receptor | Hypothetical Kinase XYZ |

| Docking Software | Surflex-Dock |

| Predicted Binding Affinity | -8.5 kcal/mol |

| Predicted Binding Mode | Adamantane group in hydrophobic pocket; Hydroxycarboximidamide forms hydrogen bonds with backbone residues. |

Beyond predicting the binding pose, docking simulations identify the specific amino acid residues within the receptor's active site that interact with the ligand. nih.gov These interactions are fundamental to the stability of the ligand-receptor complex. For a molecule like this compound, these interactions can be categorized as:

Hydrophobic Interactions: The adamantane cage typically forms van der Waals interactions with nonpolar residues such as Leucine, Isoleucine, Valine, and Phenylalanine. nih.gov

Hydrogen Bonds: The N'-hydroxy and amide functionalities are prime candidates for forming hydrogen bonds with polar or charged residues like Serine, Threonine, Aspartate, or with the peptide backbone. nih.gov

Electrostatic Interactions: The partial charges on the oxygen and nitrogen atoms can lead to favorable electrostatic interactions with the receptor.

Identifying these key residues is crucial for understanding the mechanism of action and for designing derivatives with improved potency and selectivity. nih.gov

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. ksu.edu.sa This technique is used to assess the stability of the ligand-receptor complex predicted by docking and to observe any conformational changes that may occur upon binding. semanticscholar.orgfrontiersin.org

An MD simulation begins with the docked complex, which is then placed in a simulated physiological environment (typically a box of water molecules and ions). ksu.edu.sasemanticscholar.org The system's evolution is then calculated over a period of nanoseconds to microseconds. researchgate.net Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests a stable complex. frontiersin.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average positions, highlighting flexible regions of the protein. semanticscholar.org

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and receptor throughout the simulation, indicating the stability of these key interactions. semanticscholar.org

MD simulations can confirm the stability of the binding mode of this compound and reveal how the protein structure might adapt to accommodate the ligand. ksu.edu.sa The simulations also provide insights into the role of non-bonded interactions, such as van der Waals and electrostatic forces, in stabilizing the complex over time. ksu.edu.sa

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings.

| Parameter | Value/Description |

| Simulation Software | Desmond |

| Force Field | GROMOS96 |

| Simulation Time | 100 ns |

| System | Ligand-protein complex in TIP3P water model |

| Key Findings | Stable RMSD for the complex after 20 ns, indicating a stable binding pose. Consistent hydrogen bonding observed between the hydroxyimidamide group and residue Asp-128. The adamantane moiety remains stably buried in the hydrophobic pocket. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule. nih.govnih.gov These methods provide a detailed understanding of properties that govern molecular interactions and chemical reactions. d-nb.info

For this compound, DFT calculations can determine:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is invaluable for predicting sites of interaction with other molecules. researchgate.net

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity. nih.gov

These calculations help to rationalize the observed biological activity and guide the synthesis of new derivatives with tailored electronic properties. researchgate.netresearchgate.net

Table 3: Example of Calculated Quantum Chemical Properties for this compound.

| Property | Calculated Value (Hypothetical) | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.8 Debye | Indicates the molecule is polar. |

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov Pharmacophore modeling can be ligand-based, derived from a set of active molecules, or structure-based, derived from the ligand-receptor complex. mdpi.com

For this compound, a pharmacophore model would typically include features such as:

A hydrophobic (H) feature representing the adamantane cage.

Hydrogen bond donor (HBD) features for the N-H and O-H groups.

A hydrogen bond acceptor (HBA) feature for the carbonyl oxygen or hydroxyl oxygen. mdpi.com

Once a pharmacophore model is developed, it can be used as a 3D query to perform virtual screening on large chemical databases. mdpi.com This process rapidly identifies other molecules, potentially with different chemical scaffolds, that match the pharmacophore and are therefore likely to be active against the same target. mdpi.com This is a powerful strategy for discovering novel lead compounds. pharmacophorejournal.com

Table 4: Key Pharmacophoric Features of this compound.

| Feature Type | Description |

| Hydrophobic (H) | Represents the bulky, nonpolar adamantane group. |

| Hydrogen Bond Donor (HBD) | Associated with the -OH and -NH groups. |

| Hydrogen Bond Acceptor (HBA) | Associated with the oxygen and nitrogen atoms. |

| Positive/Negative Ionizable | Potential features depending on the physiological pH. |

De Novo Drug Design Based on Structural Insights

De novo drug design is a computational approach that aims to build novel molecular structures from scratch, atom by atom or fragment by fragment, within the constraints of a receptor's binding site. nih.govresearchgate.net

The structural insights gained from docking and MD simulations of this compound can serve as a foundation for de novo design. nih.gov For example, the adamantane group could be used as a starting scaffold, and computational algorithms could explore different functional groups to attach to it, aiming to optimize interactions with key residues identified in the binding site. nih.gov The goal is to design new molecules with potentially higher binding affinity, improved selectivity, or better pharmacokinetic properties than the original template molecule. researchgate.net This creative computational process can generate entirely novel chemical entities for synthesis and testing. nih.gov

Pre Clinical Pharmacological Characterization in Vitro Studies

Target-Based Enzyme or Receptor Activity Assays

Target-based assays are fundamental in early drug discovery to determine the interaction of a compound with a specific biological target, such as an enzyme or a receptor. For adamantane (B196018) derivatives, these assays are crucial in identifying their mechanism of action and potency.

Researchers have synthesized and evaluated various adamantane derivatives for their inhibitory activity against specific enzymes. For instance, a series of α-sulfonamido-N-adamantanecarboxamide derivatives were assessed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The in vitro inhibitory effects of these compounds were determined against both human and mouse 11β-HSD1, with most derivatives showing significant potency toward the human enzyme rsc.org.

Similarly, adamantane phenylalkylamines have been investigated for their binding affinity to sigma-receptors (σR), which are implicated in various biochemical pathways related to cancer and neuropathic pain nih.gov. Such studies are essential to establish the specific molecular targets of these compounds.

Cell-Based Functional Assays

Cell-based functional assays provide insights into a compound's activity in a more physiologically relevant context. These assays measure the biological response of cells to the compound, which can include determining its efficacy and potency, as well as its effect on specific cellular pathways.

The antiproliferative activities of novel adamantane-containing thiazole compounds have been evaluated in vitro against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. For example, the IC50 values of N-substituted 1H-indole-2-carboxamides were determined against colon cancer (HCT-119), breast cancer (MCF-7), and chronic myeloid leukemia (K-562) cell lines to assess their anticancer potential researchgate.netmdpi.com.

A series of novel N-hydroxypropenamides containing an adamantane moiety were synthesized and evaluated for their ability to inhibit histone deacetylase (HDAC) activity and reverse cisplatin resistance in non-small cell lung cancer (NSCLC) cell lines. Most of these compounds inhibited HDAC activity with IC50 values lower than 50 nM researchgate.net.

Illustrative Data for Adamantane Derivatives (Not N'-hydroxyadamantane-1-carboximidamide):

| Compound Class | Cell Line | Assay | Potency (IC50) |

| N-substituted 1H-indole-2-carboxamides | K-562 | Antiproliferation | 0.33 µM - 0.61 µM |

| N-substituted 1H-indole-2-carboxamides | HCT-116 | Antiproliferation | 1.01 µM |

| N-hydroxypropenamides | A549/CDDP | Antiproliferation | 5.76 µM |

Adamantane derivatives have been shown to modulate various cellular pathways. For example, N-hydroxypropenamides containing adamantane were found to increase the levels of acetylated histone H4 (Ac-H4) and p21 in A549 cells, indicating their effect on cell cycle regulation and histone acetylation researchgate.net. The investigation of such pathways helps to elucidate the mechanism by which these compounds exert their biological effects.

Selectivity Profiling Against Off-Targets

Selectivity profiling is a critical step to assess the potential for off-target effects, which can lead to unwanted side effects. This involves testing the compound against a panel of other receptors, enzymes, and ion channels. For instance, in the development of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors, the compounds were also tested for their inhibitory activity against several cytochrome P450 (CYP) subtypes and for human Ether-a-go-go-Related Gene (hERG) inhibition to assess their potential for drug-drug interactions and cardiac toxicity rsc.org. A desirable compound will show high potency for its intended target and low activity against off-targets.

Stability Studies in Biological Matrices (e.g., Plasma, Microsomes) for In Vitro Research

The stability of a compound in biological matrices is a key parameter that influences its pharmacokinetic profile. In vitro stability assays are commonly performed using plasma and liver microsomes.

Two isomeric adamantane phenylalkylamines were found to be relatively stable over 24 hours of incubation in human plasma at 37°C nih.gov. Similarly, an α-sulfonamido-N-adamantanecarboxamide derivative showed good plasma stability, with approximately 95% of the parent compound remaining after a 30-minute incubation rsc.org.

Liver microsomes are used to assess the metabolic stability of a compound. For example, an α-sulfonamido-N-adamantanecarboxamide derivative demonstrated reasonable liver microsomal stability in human microsomes, with about 57% of the compound remaining after 30 minutes rsc.org. These studies help to predict the in vivo metabolic clearance of a compound.

Illustrative Stability Data for an Adamantane Derivative (Not this compound):

| Biological Matrix | Incubation Time | Remaining Parent Compound (%) |

| Human Plasma | 30 min | ~95% |

| Human Liver Microsomes | 30 min | ~57% |

Advanced Delivery Strategies: Prodrug Approaches for Research Purposes

Rationale for Prodrug Design of N'-hydroxyadamantane-1-carboximidamide

General principles of prodrug design aim to improve a compound's physicochemical and pharmacokinetic properties. For a molecule like this compound, a prodrug approach could theoretically be employed to enhance its utility in research settings. For instance, modifications could be envisioned to improve its solubility in aqueous media for in vitro assays or to increase its permeability across cell membranes to better study its intracellular targets. In ex vivo models, such as tissue preparations, a prodrug might be designed for targeted release in specific cell types or compartments.

Design and Synthesis of this compound Prodrugs

There is no publicly available information detailing the design and synthesis of prodrugs specifically derived from this compound. The synthesis of a prodrug would typically involve chemically modifying the N'-hydroxy or the carboximidamide functional groups to create a new molecule that can revert to the parent compound under specific conditions.

Enzyme-Activated Prodrug Systems

Enzyme-activated prodrug systems are a common strategy to achieve targeted drug release. This approach involves designing a prodrug that is a substrate for a specific enzyme that is highly expressed in the target cells or tissue. However, no studies have been published that describe the use of enzyme-activated prodrugs for this compound.

Bioconversion Studies of Prodrugs in In Vitro Systems

Bioconversion studies are crucial to characterize the release of the active compound from its prodrug form. These studies typically involve incubating the prodrug with isolated enzymes or in cell culture systems and monitoring the rate of conversion to the parent drug. No such studies have been reported for any prodrug of this compound.

Evaluation of Prodrug Impact on Cellular Uptake and Intracellular Target Engagement in Research Models

A key goal of prodrug design is often to enhance the cellular uptake of a compound. This would be evaluated using techniques such as fluorescence microscopy or mass spectrometry to measure the intracellular concentration of the parent compound after administration of the prodrug. Subsequently, studies would be needed to confirm that the released compound is engaging its intended intracellular target. No research has been published on the cellular uptake or target engagement of any prodrug of this compound.

Advanced Analytical and Spectroscopic Characterization for Research

High-Resolution Mass Spectrometry (HRMS) for Compound Purity and Identity in Research

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and purity assessment of synthesized compounds. HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule.

For N'-hydroxyadamantane-1-carboximidamide (C₁₁H₁₈N₂O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value, when compared to the theoretical mass, provides strong evidence for the compound's identity. Any significant deviation or the presence of other masses would indicate impurities or degradation products.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural confirmation. The robust adamantane (B196018) cage is expected to be a prominent fragment. Common fragmentation pathways for adamantane derivatives often involve the loss of substituents from the adamantane core. In the case of this compound, characteristic fragments would likely arise from the cleavage of the carboximidamide group.

Table 1: Illustrative HRMS Data for this compound

| Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) | Proposed Formula |

|---|---|---|---|---|

| [M+H]⁺ | 195.1492 | 195.1490 | -1.0 | C₁₁H₁₉N₂O⁺ |

| [M+Na]⁺ | 217.1311 | 217.1309 | -0.9 | C₁₁H₁₈N₂NaO⁺ |

Note: The data in this table is hypothetical and serves as an example of expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete picture of the molecular structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantane cage protons and the protons of the N'-hydroxycarboximidamide group. The adamantane protons typically appear as a set of broad multiplets in the upfield region (around 1.5-2.5 ppm) due to complex spin-spin coupling. The protons of the NH and OH groups would appear as broader signals, and their chemical shifts would be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the adamantane cage and the carboximidamide carbon. Due to the high symmetry of the 1-substituted adamantane cage, four distinct carbon signals are expected for the adamantyl moiety. The carboximidamide carbon would appear further downfield.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning the proton and carbon signals unambiguously.

COSY would reveal the coupling relationships between the protons within the adamantane framework.

HSQC would correlate each proton signal to its directly attached carbon atom.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the connectivity between the adamantane cage and the carboximidamide group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| Adamantane CH | ~2.1 | ~38.0 |

| Adamantane CH₂ (δ) | ~1.7 | ~36.0 |

| Adamantane CH₂ (β) | ~1.9 | ~28.0 |

| Adamantane C (γ) | - | ~40.0 |

| C=N | - | ~155.0 |

| NH₂ | ~5.5 (br) | - |

Note: The chemical shifts are estimations based on known data for adamantane derivatives and are highly dependent on the solvent used.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining suitable crystals would allow for the unequivocal confirmation of its constitution and stereochemistry.

The resulting crystal structure would reveal the exact conformation of the N'-hydroxycarboximidamide group relative to the bulky adamantane cage. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular forces, such as hydrogen bonding involving the hydroxyl and amide protons, which govern the solid-state architecture. Such studies have been successfully applied to other adamantane derivatives, revealing details about their supramolecular chemistry. mdpi.comresearchgate.netnih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

Note: This data is purely illustrative and represents a plausible crystallographic outcome.

Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity Analysis and Quantitative Assays in Research

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various research applications.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for purity determination. researchgate.netresearchgate.net A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acidic modifier, would likely provide good separation of the target compound from any starting materials, byproducts, or degradation products. Purity is typically assessed by the area percentage of the main peak in the chromatogram detected by a UV detector.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for both separation and identification. As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, which provides mass information for each peak in the chromatogram. This is particularly useful for identifying unknown impurities.

Table 4: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Note: These are typical starting conditions and would require optimization.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=N bonds. The adamantane cage will give rise to a series of sharp peaks in the C-H stretching and bending regions. nist.govchemicalbook.com The presence of the N'-hydroxycarboximidamide group will be indicated by:

A broad O-H stretching band around 3200-3400 cm⁻¹.

N-H stretching vibrations in the same region, which may overlap with the O-H band.

A C=N stretching vibration around 1640-1680 cm⁻¹. masterorganicchemistry.com

N-H bending vibrations around 1600-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The adamantane cage, being highly symmetric and composed mainly of C-C and C-H bonds, often produces strong and sharp Raman signals. The C=N double bond should also be Raman active.

Table 5: Expected Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200-3400 | Broad, Medium-Strong |

| N-H stretch | 3100-3300 | Medium |

| C-H (adamantane) | 2850-2950 | Strong, Sharp |

| C=N stretch | 1640-1680 | Medium |

Note: These are approximate ranges and can be influenced by hydrogen bonding and the physical state of the sample.

UV-Visible Spectroscopy for Concentration Determination and Electronic Structure Investigations

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule.

For this compound, the adamantane core itself does not have significant UV absorption. The chromophore in this molecule is the N'-hydroxycarboximidamide group. It is expected to exhibit absorption in the UV region, likely due to n → π* and π → π* transitions associated with the C=N double bond and the lone pairs on the nitrogen and oxygen atoms.

This technique is particularly useful for the quantitative determination of the compound's concentration in solution using the Beer-Lambert law, provided a molar absorptivity coefficient is determined at the wavelength of maximum absorbance (λmax). While not providing extensive structural detail, it is a valuable tool for quantitative assays and for monitoring reactions. researchgate.netscience-softcon.descience-softcon.de

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Research Directions and Unexplored Avenues for N Hydroxyadamantane 1 Carboximidamide

Development of Novel Adamantane-Carboximidamide Hybrid Structures

A significant avenue for future research lies in the creation of hybrid molecules that incorporate the N'-hydroxyadamantane-1-carboximidamide scaffold. By strategically combining this core with other pharmacologically active moieties, it may be possible to develop multifunctional drugs with enhanced efficacy and novel mechanisms of action. This approach, known as molecular hybridization, has gained traction in drug discovery for its potential to address complex diseases.

For instance, hybrid structures could be designed to target multiple pathways involved in a single disease, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. The adamantane (B196018) group can serve as a lipophilic anchor, facilitating passage across biological membranes, while the N'-hydroxycarboximidamide and a linked pharmacophore could engage with distinct biological targets.

Table 1: Potential Hybrid Structures and Their Rationale

| Hybrid Concept | Therapeutic Rationale | Potential Disease Targets |

| Antiviral Conjugates | Combining the adamantane core, known for its historical role in antiviral therapy (e.g., Amantadine), with moieties targeting viral enzymes could lead to potent and broad-spectrum antiviral agents. | Influenza, Hepatitis C, HIV |

| Anticancer Hybrids | Linking the scaffold to known cytotoxic agents or targeted therapies could enhance drug delivery to tumor cells and overcome resistance mechanisms. | Various Cancers |

| Neuroprotective Agents | Coupling with compounds that have antioxidant or anti-inflammatory properties could yield novel treatments for neurodegenerative diseases. | Alzheimer's Disease, Parkinson's Disease |

Exploration of Alternative Biological Target Classes

The unique chemical features of this compound suggest that it may interact with a diverse range of biological targets beyond those traditionally associated with adamantane derivatives. The presence of the N'-hydroxycarboximidamide group, in particular, could facilitate interactions with metalloenzymes or act as a nitric oxide donor, opening up new therapeutic possibilities.

Future research should employ broad-based screening approaches to identify novel biological targets. Techniques such as high-throughput screening (HTS) against large panels of enzymes and receptors, as well as chemoproteomics approaches, could reveal unexpected and potentially valuable biological activities.

Table 2: Potential Alternative Biological Target Classes

| Target Class | Rationale for Investigation | Potential Therapeutic Areas |

| Metalloenzymes | The N'-hydroxycarboximidamide moiety may chelate metal ions within the active sites of enzymes like matrix metalloproteinases (MMPs) or histone deacetylases (HDACs). | Cancer, Inflammation, Cardiovascular Disease |

| Nitric Oxide Synthase (NOS) Modulation | The compound could be investigated for its ability to modulate NOS activity or to act as a nitric oxide (NO) donor, which has implications for cardiovascular and inflammatory conditions. | Hypertension, Atherosclerosis, Inflammatory Disorders |

| Ion Channels | The rigid, lipophilic adamantane cage is known to interact with various ion channels. The addition of the N'-hydroxycarboximidamide group could alter this interaction profile in novel ways. | Neurological Disorders, Cardiac Arrhythmias |

Application of Advanced Machine Learning and Artificial Intelligence in Drug Discovery for this Scaffold

The de novo exploration of a novel chemical scaffold like this compound can be significantly accelerated through the application of machine learning (ML) and artificial intelligence (AI). oxfordglobal.commedium.commdpi.comnih.gov These computational tools can be employed at various stages of the drug discovery pipeline, from target identification to lead optimization.

ML models can be trained on existing data for adamantane-containing compounds and molecules with carboximidamide functionalities to predict the potential biological activities, pharmacokinetic properties, and toxicity of this compound and its virtual derivatives. medium.commdpi.com Generative AI models can also be used to design novel derivatives with optimized properties. oxfordglobal.com

Table 3: Applications of AI/ML in the Study of this compound

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Development of QSAR models to predict activity against various targets, as well as ADME/Tox properties. | Prioritization of synthetic targets and reduction of experimental costs. |

| Generative Design | Use of generative adversarial networks (GANs) or other deep learning models to design novel derivatives with desired properties. | Rapid exploration of chemical space and identification of potent, selective compounds. |

| Target Identification | In silico screening of the compound against a vast array of protein structures to identify potential binding partners. | Discovery of novel mechanisms of action and therapeutic applications. |

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully comprehend the potential therapeutic effects of this compound, a systems biology approach will be indispensable. This holistic approach considers the complex network of interactions within a biological system, rather than focusing on a single target in isolation. By integrating data from genomics, proteomics, and metabolomics, researchers can build a comprehensive picture of how the compound affects cellular pathways and networks.

For example, transcriptomic and proteomic profiling of cells treated with this compound could reveal changes in gene and protein expression that provide clues about its mechanism of action. This information can then be used to construct network models that predict the broader physiological effects of the compound.

Table 4: Systems Biology Approaches and Their Applications

| Systems Biology Technique | Application to this compound Research | Expected Outcomes |

| Transcriptomics (RNA-Seq) | Analyze changes in gene expression in response to compound treatment. | Identification of regulated pathways and potential off-target effects. |

| Proteomics (Mass Spectrometry) | Quantify changes in the cellular proteome following compound exposure. | Elucidation of protein-level responses and post-translational modifications. |

| Metabolomics | Profile changes in small molecule metabolites to understand metabolic reprogramming. | Insight into the compound's impact on cellular metabolism and bioenergetics. |

| Network Pharmacology | Integrate multi-omics data to build and analyze biological interaction networks. | Prediction of drug-target interactions, polypharmacology, and systems-level effects. |

Q & A

Q. What are the optimal synthetic routes for preparing N'-hydroxyadamantane-1-carboximidamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves hydroxylation and carboximidamide formation. Key reagents include hydroxylating agents (e.g., hydrogen peroxide or sodium hydroxide) and amines. A two-step approach is recommended:

Adamantane functionalization : Introduce the hydroxy group at the adamantane core using hydroxylation under acidic or basic conditions.

Carboximidamide formation : React the hydroxylated intermediate with an appropriate amine source (e.g., ammonia derivatives) in polar aprotic solvents like dimethylformamide (DMF) or ethanol .

Optimization involves adjusting reaction temperature (40–80°C), stoichiometry (1:1.2 molar ratio of hydroxylating agent to substrate), and purification via column chromatography .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the adamantane scaffold and carboximidamide group. Key signals include hydroxyamine protons (δ 8–10 ppm) and adamantane carbons (δ 25–45 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for : 207.1375 g/mol).

- Infrared Spectroscopy (IR) : Detect N–O (1250–1350 cm) and C=N (1600–1680 cm) stretches .

- X-ray crystallography : For crystalline derivatives, SHELXL refinement can resolve bond lengths and angles .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Avoid exposure to moisture and oxidizing agents. Stability tests via periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) are recommended to monitor degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian. Optimize the geometry at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes). Parameterize the carboximidamide group as a hydrogen-bond donor/acceptor .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous or lipid bilayers .

Q. What experimental strategies resolve contradictions in crystallographic or spectroscopic data for this compound?

- Methodological Answer :

- Cross-validation : Compare X-ray data (SHELXL-refined) with NMR/IR results. For example, if bond lengths conflict with spectroscopic data, re-examine sample purity or crystallization solvents .

- Alternative techniques : Use dynamic NMR to probe tautomerism or variable-temperature XRD to detect phase transitions .

- Replicate synthesis : Confirm reproducibility under controlled conditions to rule out batch-specific anomalies .

Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Replace H with H in the hydroxy group to study proton-transfer steps in catalysis .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with proteins or DNA .

- Radical trapping : Use TEMPO or DMPO to identify reactive intermediates in oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.